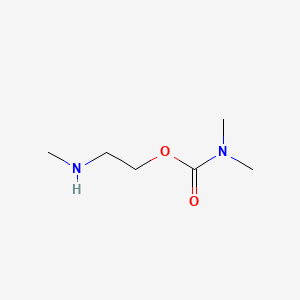
7-Bromo-2-(trifluoromethyl)quinoline
Overview
Description
7-Bromo-2-(trifluoromethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. The presence of a bromine atom at the 7th position and a trifluoromethyl group at the 2nd position makes this compound unique. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry, agriculture, and material science .
Mechanism of Action
Target of Action
Quinoline compounds are known to interact with various enzymes and receptors, influencing their function .
Mode of Action
Quinoline compounds generally interact with their targets through a variety of mechanisms, including direct binding, inhibition, or modulation of the target’s activity .
Biochemical Pathways
Quinoline compounds are known to influence several signaling pathways, including proteases, apoptosis, chromatin/epigenetics, and metabolism .
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can impact its bioavailability, have been noted .
Result of Action
Fluorinated quinolines have been noted for their antibacterial, antineoplastic, and antiviral activities .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of quinoline compounds .
Biochemical Analysis
Biochemical Properties
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials
Cellular Effects
It is known that compounds with a trifluoromethyl group can have significant effects on various types of cells and cellular processes
Molecular Mechanism
It is known that trifluoromethylated compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the stability, degradation, and long-term effects on cellular function of trifluoromethylated compounds can vary significantly .
Dosage Effects in Animal Models
It is known that the effects of trifluoromethylated compounds can vary significantly with dosage .
Metabolic Pathways
It is known that trifluoromethylated compounds can interact with various enzymes and cofactors and can have significant effects on metabolic flux and metabolite levels .
Transport and Distribution
It is known that trifluoromethylated compounds can interact with various transporters and binding proteins and can have significant effects on their localization or accumulation .
Subcellular Localization
It is known that trifluoromethylated compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(trifluoromethyl)quinoline can be achieved through various methods, including:
Halogen-Metal Exchange: Starting from 4,8-dibromo-2-(trifluoromethyl)quinoline, a double halogen-metal exchange with butyllithium followed by diiodination can yield the desired compound.
Cyclization Reactions: Cyclization of appropriate precursors under specific conditions can also lead to the formation of this compound.
Industrial Production Methods: Industrial production methods often involve large-scale halogen-metal exchange reactions, followed by purification processes to obtain high-purity this compound .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, often using reagents like organometallic compounds.
Cross-Coupling Reactions: This compound is a suitable substrate for Suzuki–Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as organolithium or organomagnesium compounds are commonly used.
Cross-Coupling: Palladium catalysts and boronic acids or esters are typically employed under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted quinolines can be obtained.
Coupling Products: The products of Suzuki–Miyaura coupling are often biaryl derivatives.
Scientific Research Applications
7-Bromo-2-(trifluoromethyl)quinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential antimalarial and antibacterial agents.
Material Science: The compound is used in the development of liquid crystals and other advanced materials.
Agriculture: Some derivatives of quinoline, including fluorinated ones, have applications as agrochemicals.
Comparison with Similar Compounds
- 7-Fluoro-2-(trifluoromethyl)quinoline
- 7-Chloro-2-(trifluoromethyl)quinoline
- 7-Iodo-2-(trifluoromethyl)quinoline
Comparison:
- Uniqueness: The bromine atom in 7-Bromo-2-(trifluoromethyl)quinoline provides unique reactivity compared to its fluoro, chloro, and iodo counterparts. Bromine’s size and electron-withdrawing properties influence the compound’s chemical behavior and potential applications .
Properties
IUPAC Name |
7-bromo-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-7-3-1-6-2-4-9(10(12,13)14)15-8(6)5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNVOMGLLKLGNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653007 | |
| Record name | 7-Bromo-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176722-72-8 | |
| Record name | 7-Bromo-2-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176722-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrimido[1,2-a]benzimidazole, 3,4-dihydro-4-methyl- (9CI)](/img/new.no-structure.jpg)

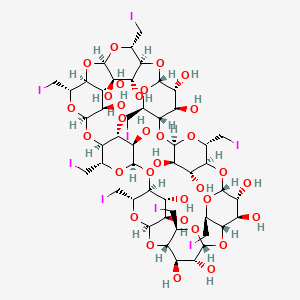
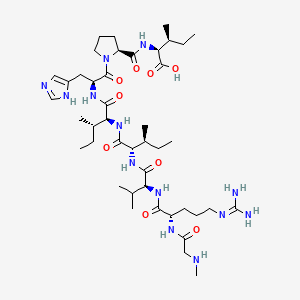
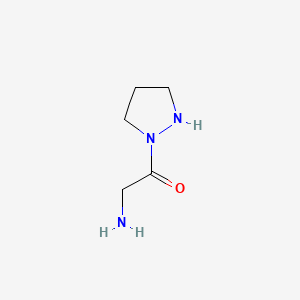
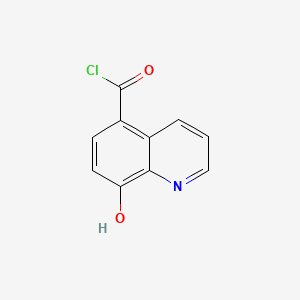

![Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]-](/img/structure/B574869.png)
